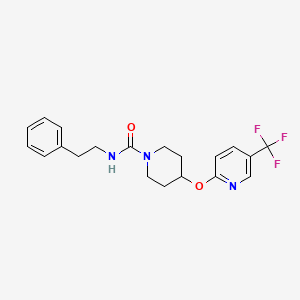
N-phenethyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenethyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide, also known as TFP, is a novel compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. TFP is a synthetic compound that belongs to the family of piperidine carboxamides and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
Supramolecular Chemistry
In supramolecular chemistry, derivatives of N-phenethyl-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carboxamide are utilized as bidentate N,N-ligands. These ligands are flexible and can form complexes with metal ions, leading to the development of new materials with potential applications in molecular recognition and self-assembly processes .
Catalysis
The compound’s derivatives serve as catalysts in chemical reactions. Their ability to bind with metals contributes to catalytic efficiency, which is crucial for speeding up reactions in the synthesis of various chemicals .
Ion Sensing
In the field of ion sensing, the compound’s derivatives are applied due to their ability to interact with specific ions. This interaction can be used to detect the presence of these ions in a sample, which is valuable for environmental monitoring and medical diagnostics .
Luminescent Materials
Metal complexes of this compound demonstrate luminescent properties. These properties are significant for the development of new lighting systems, display technologies, and optical sensors .
Cytotoxic Agents
Some derivatives have shown cytotoxic activity, making them potential candidates for cancer treatment. Their ability to bind with DNA molecules suggests they could be used to interfere with the replication of cancer cells .
Agrochemicals
The trifluoromethylpyridine moiety, a part of the compound’s structure, is key in the development of active agrochemical ingredients. These derivatives are used to protect crops from pests, highlighting the compound’s importance in the agricultural sector .
Pharmaceutical Applications
Several pharmaceutical products containing the trifluoromethylpyridine structure have been approved for market use. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these drugs .
Insecticides Development
This compound is also used in the development of insecticides. Its structural features, including the presence of fluorine and pyridine, result in superior pest control properties compared to traditional phenyl-containing insecticides.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c21-20(22,23)16-6-7-18(25-14-16)28-17-9-12-26(13-10-17)19(27)24-11-8-15-4-2-1-3-5-15/h1-7,14,17H,8-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJVLHQRLUGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone](/img/structure/B2871000.png)


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)
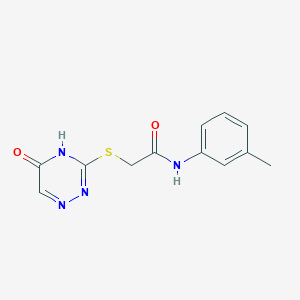
![2-[5-(4-Chlorophenyl)tetrazol-2-yl]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2871007.png)
![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)

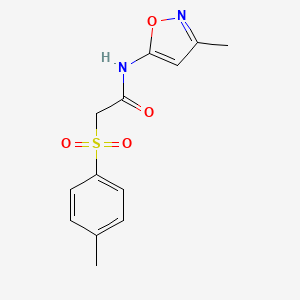
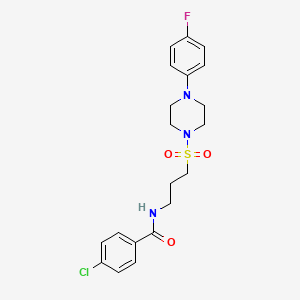
![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)butanoic acid](/img/structure/B2871014.png)
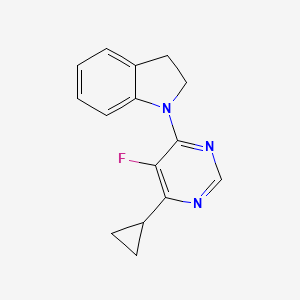
![2-Fluoro-4-[4-(propan-2-yloxy)phenyl]aniline](/img/structure/B2871019.png)